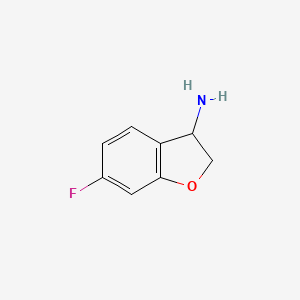

6-Fluoro-2,3-dihydrobenzofuran-3-amine

描述

6-Fluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound with the molecular formula C8H8FNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 6th position and an amine group at the 3rd position of the dihydrobenzofuran ring imparts unique chemical properties to this compound .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 6-fluoro-2,3-dihydrobenzofuran.

Amination Reaction: The precursor undergoes an amination reaction, where an amine group is introduced at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Bulk Synthesis: Utilizing large reactors and precise control of temperature, pressure, and reaction time.

Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the desired purity.

化学反应分析

Substitution Reactions

The fluorine atom and amine group participate in nucleophilic/electrophilic substitutions, forming derivatives for pharmaceutical intermediates .

Table 1: Substitution Reactions and Conditions

-

Chlorination : NCS selectively substitutes the para-position of the phenolic hydroxyl group .

-

Alkylation : Primary amines react with alkyl halides to form secondary or tertiary amines under basic conditions.

Oxidation and Reduction

The benzofuran core and amine group undergo redox reactions, altering electronic properties .

Table 2: Redox Reactions

| Reaction Type | Reagents/Conditions | Products | Application |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Ketone or carboxylic acid derivatives | Functional group interconversion |

| Reduction | NaBH₄/MeOH or LiAlH₄, 0°C → RT | Alcohols or deaminated intermediates | Precursor for downstream synthesis |

-

Oxidation : Thallium(III) nitrate promotes ring contraction, yielding methyl 2,3-dihydrobenzofuran carboxylates .

-

Reduction : Sodium borohydride selectively reduces aldehyde intermediates to alcohols during synthetic pathways .

Cyclization and Ring-Closure Reactions

Transition metal catalysis enables enantioselective cyclization for complex heterocycles .

Table 3: Catalytic Cyclization Examples

| Substrates | Catalyst System | Products | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Olefinic arenes + alkynes | Rh(III)/CsOPiv, t-AmOH | Polysubstituted dihydrobenzofurans | 40–86% | N/A |

| Aryl alkenes + dioxazolones | Chiral Rh(II)/AgSbF₆ | Enantioenriched benzofuranamides | 44–83% | Up to 98.5:1.5 |

-

Rh-Catalyzed Reactions : Dual C–H activation forms fused dihydrobenzofurans with high regioselectivity .

-

Pd-Mediated Annulation : Urea ligands facilitate heteroannulation of 2-bromophenols and dienes for ring formation .

Amination and Functionalization

The primary amine group serves as a handle for further derivatization .

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines, useful in coordination chemistry.

-

Peptide Coupling : Carbodiimide-mediated conjugation with carboxylic acids produces amide-linked bioconjugates .

Key Application : In drug development, fluoro-dihydrobenzofuran amines are intermediates for BET inhibitors (e.g., compound 18 in EEDi-5285 synthesis, IC₅₀ = 12 nM in lymphoma cells) .

Stability and Reactivity Considerations

-

pH Sensitivity : The amine group protonates under acidic conditions, altering solubility and reactivity.

-

Thermal Stability : Decomposition observed >200°C, necessitating controlled conditions during reactions.

科学研究应用

Scientific Research Applications

The compound has diverse applications across several domains:

1. Medicinal Chemistry

- Anticancer Research : Studies indicate that 6-Fluoro-2,3-dihydrobenzofuran-3-amine exhibits potent anticancer properties. It has shown significant inhibition of various cancer cell lines, including lymphoma and prostate cancer, with IC50 values as low as 12 nM in certain cases .

- Neuropharmacology : Preliminary research suggests potential interactions with neurotransmitter systems, indicating its use as a scaffold for developing antidepressants or anxiolytics due to its ability to modulate serotonin and norepinephrine levels .

2. Biochemical Studies

- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction is crucial for understanding its pharmacokinetics and potential drug-drug interactions.

- Cell Signaling Pathways : It modulates key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.

3. Pharmaceutical Development

- Lead Compound : As a lead compound, it serves as a precursor in synthesizing more complex molecules for drug development. Its unique properties make it suitable for creating derivatives with enhanced biological activities .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibit potent anticancer effects. In vitro assays showed significant inhibition of cell growth in various cancer types, particularly KARPAS422 cells (IC50 = 12 nM) when combined with other moieties .

- Neurotransmitter Modulation : Initial findings suggest that this compound may interact with serotonin receptors, enhancing serotonin signaling pathways. This could have implications for treating mood disorders or neurodegenerative diseases .

- Oxidative Stress Protection : The compound has shown promise as an antioxidant agent in cellular models, suggesting potential therapeutic applications in conditions characterized by oxidative stress.

作用机制

The mechanism of action of 6-Fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

相似化合物的比较

Similar Compounds

6-Fluoro-2,3-dihydrobenzofuran: Lacks the amine group, resulting in different chemical properties.

2,3-Dihydrobenzofuran-3-amine: Lacks the fluorine atom, affecting its reactivity and biological activity.

6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride: A salt form with different solubility and stability properties.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

生物活性

6-Fluoro-2,3-dihydrobenzofuran-3-amine is a synthetic compound derived from benzofuran, characterized by the presence of a fluorine atom at the 6-position and an amine group at the 3-position. This unique structural configuration endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₈FNO

- Molecular Weight : Approximately 153.16 g/mol

- IUPAC Name : (S)-6-fluoro-2,3-dihydrobenzofuran-3-amine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity and influence binding affinities, while the amine group plays a crucial role in receptor interactions.

Biological Activities

Research indicates that derivatives of benzofurans, including this compound, exhibit various biological activities:

- Antiviral Activity : Compounds related to this structure have shown potential antiviral effects, although specific mechanisms remain to be fully elucidated.

- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Studies have identified related compounds as inhibitors of PARP, a target for cancer therapy. For instance, one derivative demonstrated an IC50 value of 9.45 μM .

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Structure-Activity Relationship (SAR) : The fluorine substitution at the 6-position significantly influences the compound's biological profile. For example, modifications at this position have been linked to enhanced potency against specific biological targets .

- Pharmacokinetics : The lipophilicity imparted by the fluorine atom affects the pharmacokinetic properties of the compound, including absorption and distribution in biological systems. Studies indicate that compounds with higher lipophilicity tend to exhibit better membrane permeability .

- Therapeutic Applications : Given its diverse biological activities, this compound is being explored as a lead compound for developing new therapeutic agents against various diseases, particularly in oncology and neurology.

属性

IUPAC Name |

6-fluoro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNZYZSGRZXDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。